molecular formula C13H10F3IO3S B1363474 Diphenyliodonium trifluoromethanesulfonate CAS No. 66003-76-7

Diphenyliodonium trifluoromethanesulfonate

Cat. No. B1363474
CAS RN: 66003-76-7
M. Wt: 430.18 g/mol
InChI Key: SBQIJPBUMNWUKN-UHFFFAOYSA-M
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Description

Diphenyliodonium trifluoromethanesulfonate, also known as DPIT, is a chemical compound with the linear formula (C6H5)2I(CF3SO3) . It has a molecular weight of 430.18 .


Synthesis Analysis

Cyclic and acyclic diaryliodonium, including Diphenyliodonium trifluoromethanesulfonate, are synthesized by anodic oxidation of iodobiaryls and iodoarene/arene mixtures, respectively, in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .


Molecular Structure Analysis

The molecular structure of Diphenyliodonium trifluoromethanesulfonate is represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.I+c2ccccc2 .


Chemical Reactions Analysis

Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have practical synthetic applications as oxidants, photosensitisers in photopolymerisation, and electrophilic group transfer reagents in a wide range of metal-catalysed and metal-free cross-coupling reactions .


Physical And Chemical Properties Analysis

Diphenyliodonium trifluoromethanesulfonate appears as a crystalline powder, white to light yellow in color . It has a melting point of 176°C to 180°C . It is soluble in PGMEA (~1%), γ-butyrolactone (~25%), and ethyl lactate (~5%) .

Scientific Research Applications

  • Self-Assembly & Contact Printing : Diphenyliodonium triflate is used in the process of self-assembly and contact printing. These processes are often used in nanotechnology and materials science to create complex structures at the molecular level.

  • Electronics : Diphenyliodonium triflate is used in the electronics industry due to its high purity (≥99%). It is often used in the manufacturing of electronic components and devices.

  • Catalysis : Triflates, including Diphenyliodonium triflate, are used as Lewis acid catalysts in organic chemistry. They are particularly useful in reactions such as aldol reactions and Diels–Alder reactions.

  • Battery Technology : Lithium triflates, which can be derived from Diphenyliodonium triflate, are used in some lithium-ion batteries as a component of the electrolyte.

  • Phenylation Reagent : Diphenyliodonium triflate is used as a reagent for phenylation . Phenylation is a process in organic chemistry where a phenyl group is introduced into a molecule.

  • Production of Other Triflates : Diphenyliodonium triflate can be used in the production of other triflates . Triflates are used in a variety of applications, including as catalysts in organic chemistry and components in lithium-ion batteries.

  • Materials Science : Diphenyliodonium triflate is used in materials science, particularly in the field of self-assembly and contact printing . These processes are used to create complex structures at the molecular level.

  • Electronics : Diphenyliodonium triflate is used in the electronics industry due to its high purity . It is often used in the manufacturing of electronic components and devices.

Safety And Hazards

Diphenyliodonium trifluoromethanesulfonate should be kept away from heat/sparks/open flame/hot surfaces . It is necessary to take measures to prevent the build-up of electrostatic charge and use explosion-proof equipment . Avoid shock and friction . After handling the product, hands and face should be washed immediately . Use a local exhaust if dust or aerosol will be generated .

Future Directions

Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have found tremendous applications in organic synthesis . They are considered eco-friendly alternatives to various chemical oxidants, especially heavy metal oxidising agents . The reaction scope was studied using 1.5 equivalents of the arene . Electrolysis of iodobenzene without the addition of any other arene component led to the isolation of (4-Iodophenyl)(phenyl)iodonium trifluoromethanesulfonate (>95%) in less than three hours .

properties

IUPAC Name

diphenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIJPBUMNWUKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371865
Record name Diphenyliodonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium trifluoromethanesulfonate

CAS RN

66003-76-7
Record name Diphenyliodonium triflate
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URL https://commonchemistry.cas.org/detail?cas_rn=66003-76-7
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Record name Diphenyliodonium trifluoromethanesulfonate
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Record name Diphenyliodonium trifluoromethanesulfonate
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Record name Diphenyliodonium Trifluoromethanesulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diphenyliodonium dimethylphosphate (315 mg; 1 mmol) and trifluoromethanesulfonic acid (158 mg; 1.01 mmol) were dissolved in methylene chloride (10 ml), and the resultant mixture was stirred. Half volume of the solvent was removed from the methylene chloride solution through distillation, and ether (50 ml) was added thereto. The mixture was stirred, to thereby precipitate 109 mg of the target compound as white crystals (yield: 72%).
Name
Diphenyliodonium dimethylphosphate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Into a 500 mL flask was placed 300 mL of distilled methylene chloride (distilled from P2O5) and 5.0 g (16 mmol) of commercial diphenyliodonium chloride (Aldrich Chemical Co.). The heterogeneous mixture was stirred vigorously in a water bath at 22° C. and 3.19 ml (3.91 g, 17.6 mmol) of trimethylsilyl triflate was added. The solid dissolved almost immediately but a precipitate reappeared after 5 m. The reaction was stirred for 15 h and the solvent removed on the rotary evaporator. The residue was triturated with ether to yield 6.5 g (96%) of the iodonium triflate 1 (mp 165°-8° C.). The material tested negative for chloride with silver nitrate-ethanol. The aryl iodonium triflates 3 and 4 were produced in a similar fashion.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.19 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 2
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 3
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 4
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 5
Diphenyliodonium trifluoromethanesulfonate
Reactant of Route 6
Diphenyliodonium trifluoromethanesulfonate

Citations

For This Compound
70
Citations
Y Yamamoto, S Tagawa - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
The thermal dehydration of poly(vinyl alcohol) (PVA) films containing diphenyliodonium trifluoromethanesulfonate (Ph 2 I + Tf − ) was investigated in the temperature range of 150 to 190 …
Number of citations: 1 www.journal.csj.jp
JL Dektar, NP Hacker - The Journal of Organic Chemistry, 1990 - ACS Publications
The photochemistry of diphenyl-and bis (4-methylpheny 1) iodonium salts was investigated by product analysis, measurement of acid, and determination of the consumption of the …
Number of citations: 274 pubs.acs.org
Y Makioka, Y Fujiwara, T Kitamura - Journal of Organometallic Chemistry, 2000 - Elsevier
… In the reaction of diphenyliodonium trifluoromethanesulfonate with two equimolar amounts of metallic ytterbium, benzene is formed almost quantitatively. On the other hand, …
Number of citations: 20 www.sciencedirect.com
H Koizumi, T Sasaki, T Ichikawa - Radiation research, 2002 - meridian.allenpress.com
… The concentrations of acidic protons in irradiated diphenyliodonium trifluoromethanesulfonate solutions in 2-propanol are plotted in Fig. 1 as a function of the absorbed dose. The …
Number of citations: 4 meridian.allenpress.com
SH Almudhady - 2018 - eprints.nottingham.ac.uk
… electrochemistry of triphenylphosphine, diphenyliodonium trifluoromethanesulfonate, and … For diphenyliodonium trifluoromethanesulfonate ([Ph2I][OTf]), two reduction peaks were …
Number of citations: 2 eprints.nottingham.ac.uk
CH Park, S Takahara… - Polymers for advanced …, 2006 - Wiley Online Library
The photo‐initiated cationic polymerization (PCP) of epoxides using diaryliodonium salt photoacid generators (PAGs) bearing alkyl groups and anions was investigated. The properties …
Number of citations: 13 onlinelibrary.wiley.com
JM Becht - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 66003‐76‐7 ] C 13 H 10 F 3 IO 3 S (MW 430.18) InChI = InChI=1S/C12H10I.CHF3O3S/c1‐3‐7‐11(8‐4‐1)13‐12‐9‐5‐2‐6‐10‐12;2‐1(3,4)8(5,6)7/h1‐10H;(H,5,6,7)/q+1;/p‐1 InChIKey …
Number of citations: 0 onlinelibrary.wiley.com
S Noppakundilograt, N Miyagawa… - Journal of …, 1999 - jstage.jst.go.jp
… 2-(2',4'-dimethoxystyryl)4,6-bis(trichloromethyl)-1,3,5-tnazine (TAZ114), diphenyliodonium p-toluenesulfonate (DITS) and diphenyliodonium trifluoromethanesulfonate (DITFMS) were …
Number of citations: 7 www.jstage.jst.go.jp
K Hosono, A Kanazawa, H Mori, T Endo - Cellulose, 2007 - Springer
… Accumulation of acetic acid liberated from the cellulose acetate films containing various amount of diphenyliodonium trifluoromethanesulfonate (DPI) with and without 1 wt% …
Number of citations: 7 link.springer.com
Y Yamamoto, S Tagawa - Chemistry letters, 2003 - journal.csj.jp
… In the present study it was found that the thermal dehydration of PVA films is greatly promoted in the presence of diphenyliodonium trifluoromethanesulfonate (Ph2IþTfÀ). Diaryliodonium …
Number of citations: 1 www.journal.csj.jp

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